molecular formula C10H10N4OS B2577273 3-methyl-N-(pyridin-4-ylmethyl)-1,2,4-thiadiazole-5-carboxamide CAS No. 1448045-45-1

3-methyl-N-(pyridin-4-ylmethyl)-1,2,4-thiadiazole-5-carboxamide

Cat. No.: B2577273
CAS No.: 1448045-45-1
M. Wt: 234.28
InChI Key: LORKXSMDBDSIAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-(pyridin-4-ylmethyl)-1,2,4-thiadiazole-5-carboxamide is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom

Preparation Methods

The synthesis of 3-methyl-N-(pyridin-4-ylmethyl)-1,2,4-thiadiazole-5-carboxamide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with pyridin-4-ylmethanamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and purification systems to ensure consistent quality.

Chemical Reactions Analysis

3-methyl-N-(pyridin-4-ylmethyl)-1,2,4-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

3-methyl-N-(pyridin-4-ylmethyl)-1,2,4-thiadiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-N-(pyridin-4-ylmethyl)-1,2,4-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and target. In some cases, the compound may act as an inhibitor of cyclin-dependent kinases, which are involved in cell cycle regulation .

Comparison with Similar Compounds

3-methyl-N-(pyridin-4-ylmethyl)-1,2,4-thiadiazole-5-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its thiadiazole ring, which imparts distinct chemical and biological properties compared to other heterocyclic compounds.

Properties

IUPAC Name

3-methyl-N-(pyridin-4-ylmethyl)-1,2,4-thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4OS/c1-7-13-10(16-14-7)9(15)12-6-8-2-4-11-5-3-8/h2-5H,6H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORKXSMDBDSIAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.